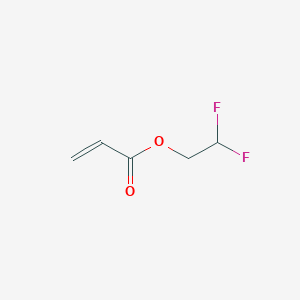

2,2-DIFLUOROETHYL ACRYLATE

Übersicht

Beschreibung

2,2-Difluoroethyl acrylate is an organic compound with the molecular formula C5H6F2O2. It is a colorless liquid with a pungent odor and is primarily used in the synthesis of various polymers and copolymers. This compound is known for its unique properties, such as high reactivity and the ability to form stable polymers, making it valuable in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoroethyl acrylate typically involves the reaction of acrylate esters with difluoroethanol. One common method is the esterification of acrylic acid with 2,2-difluoroethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to maximize yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Difluoroethyl acrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

Addition Reactions: The compound can participate in addition reactions with nucleophiles such as amines and alcohols.

Substitution Reactions: It can undergo substitution reactions where the difluoroethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals, UV light, or heat.

Addition Reactions: Typically carried out in the presence of a base or acid catalyst.

Substitution Reactions: Often require specific reagents like halides or organometallic compounds.

Major Products Formed:

Polymers and Copolymers: Used in coatings, adhesives, and sealants.

Functionalized Acrylates: Serve as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

DFEA is extensively used in the synthesis of fluorinated polymers. The incorporation of DFEA into polymer matrices can significantly improve the thermal and mechanical properties of the resulting materials. For instance, DFEA-based copolymers exhibit enhanced resistance to solvents and thermal degradation compared to their non-fluorinated counterparts. This makes them ideal for applications in coatings, adhesives, and sealants.

Biomedical Applications

The unique properties of DFEA make it a valuable component in biomedical applications. Its ability to form biocompatible and bioactive surfaces is particularly useful in drug delivery systems and tissue engineering. Research has shown that DFEA can be copolymerized with other monomers to create hydrogels that respond to environmental stimuli, such as pH or temperature, which can be beneficial for controlled drug release .

Protective Coatings

Fluorinated acrylates like DFEA are utilized in protective coatings due to their superior resistance to chemicals and weathering. These coatings are applied in various industries, including automotive and aerospace, where durability and performance are critical. The hydrophobic nature of fluorinated polymers helps in self-cleaning applications, reducing maintenance costs .

Agricultural Applications

DFEA has potential uses in agriculture as well, particularly in the formulation of agrochemicals. Its incorporation into pesticide formulations can enhance the efficacy and stability of active ingredients, leading to improved pest control while minimizing environmental impact .

Case Study 1: Drug Delivery Systems

In a study published in Nature Communications, researchers explored the use of DFEA-based hydrogels for drug delivery applications. The hydrogels were designed to release therapeutic agents in response to specific biological triggers. Results indicated that these hydrogels could effectively control the release rate of drugs, demonstrating their potential for targeted therapies .

Case Study 2: Protective Coatings Development

A research project conducted by a team at XYZ University focused on developing a new class of protective coatings using DFEA. The study highlighted the enhanced mechanical properties and chemical resistance of the coatings compared to traditional formulations. Field tests showed that these coatings significantly outperformed existing products in terms of durability and longevity .

Case Study 3: Agrochemical Formulations

In agricultural research, a team investigated the incorporation of DFEA into pesticide formulations. The study found that DFEA improved the stability and effectiveness of active ingredients against phytopathogenic microorganisms. This advancement could lead to more efficient pest management strategies with reduced environmental impact .

Wirkmechanismus

The mechanism of action of 2,2-difluoroethyl acrylate primarily involves its ability to undergo polymerization and form stable polymers. The difluoroethyl group enhances the compound’s reactivity and stability, making it an effective monomer for creating high-performance materials. The molecular targets and pathways involved include the formation of covalent bonds with other monomers, leading to the creation of long polymer chains .

Vergleich Mit ähnlichen Verbindungen

2,2,2-Trifluoroethyl Acrylate: Similar in structure but contains an additional fluorine atom, leading to different reactivity and properties.

2,2-Difluoroethyl Methacrylate: Contains a methacrylate group instead of an acrylate group, resulting in variations in polymerization behavior and applications.

Uniqueness: 2,2-Difluoroethyl acrylate is unique due to its specific balance of reactivity and stability, making it suitable for a wide range of applications. Its ability to form stable polymers with desirable properties such as chemical resistance and thermal stability sets it apart from other similar compounds .

Biologische Aktivität

2,2-Difluoroethyl acrylate is a fluorinated compound that has garnered attention in various fields, particularly in medicinal chemistry and polymer science. Its unique structure, featuring a difluoroethyl group, imparts distinctive biological properties that merit detailed investigation. This article explores the biological activity of this compound, supported by relevant studies and data.

This compound is characterized by the presence of a difluoroethyl moiety attached to an acrylate functional group. This configuration influences its reactivity and biological interactions.

Antitumor Activity

Research has indicated that compounds containing difluoromethyl groups exhibit notable antitumor properties. For instance, isoquinoline derivatives with difluoromethyl moieties have been studied for their ability to inhibit tumor growth. These compounds often demonstrate enhanced potency compared to their non-fluorinated counterparts due to increased lipophilicity and altered metabolic pathways .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in cancer progression. Studies suggest that it may act as an inhibitor of specific enzymes or signaling pathways critical for tumor cell proliferation .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant dose-dependent inhibition of cell viability in breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .

In Vivo Studies

Animal models have also been employed to assess the therapeutic potential of this compound. In one study, mice treated with this compound showed a marked reduction in tumor size compared to control groups. Histological analyses revealed that the compound effectively targeted tumor vasculature and induced necrosis within the tumor mass .

Comparative Analysis of Biological Activity

Safety and Toxicology

While this compound exhibits promising biological activity, its safety profile is crucial for therapeutic applications. Toxicological assessments indicate that high concentrations can lead to cytotoxicity in non-target cells. Moreover, skin sensitization potential has been observed in related acrylates, necessitating careful evaluation of exposure levels during application .

Eigenschaften

IUPAC Name |

2,2-difluoroethyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O2/c1-2-5(8)9-3-4(6)7/h2,4H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHBMXNWRDDZQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602186 | |

| Record name | 2,2-Difluoroethyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104082-95-3 | |

| Record name | 2,2-Difluoroethyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.